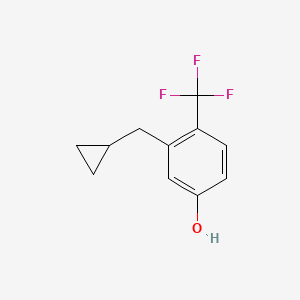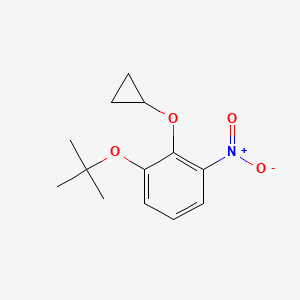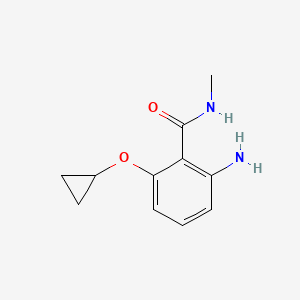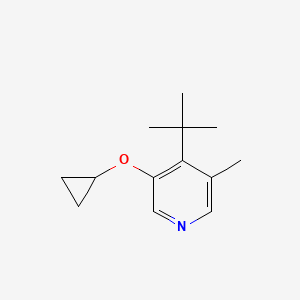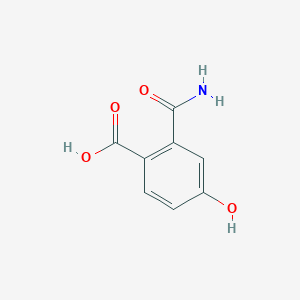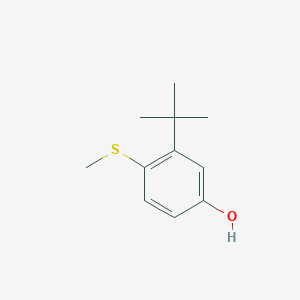
3-Tert-butyl-4-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS It is characterized by a tert-butyl group at the third position and a methylsulfanyl group at the fourth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-(methylsulfanyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the phenolic hydroxyl group or the methylsulfanyl group, leading to various reduced forms of the compound.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenol derivatives.
Substitution: Esters and ethers of the phenol.
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and resins, where it acts as a stabilizer or modifier to enhance material properties.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-4-(methylsulfanyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl and methylsulfanyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and redox reactions. The compound may exert its effects by modulating enzyme activity, interacting with cellular membranes, or acting as a free radical scavenger.
Comparación Con Compuestos Similares
4-tert-Butylphenol: Similar in structure but lacks the methylsulfanyl group.
2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a methylsulfanyl group.
Butylated hydroxyanisole (BHA): Contains a methoxy group instead of a methylsulfanyl group.
Uniqueness: 3-Tert-butyl-4-(methylsulfanyl)phenol is unique due to the presence of both the tert-butyl and methylsulfanyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
3-tert-butyl-4-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3 |
Clave InChI |
QIWDTSYPAALJIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



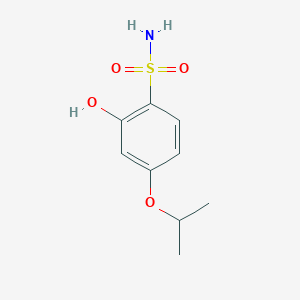
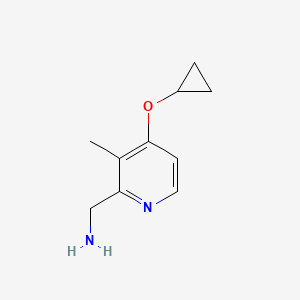
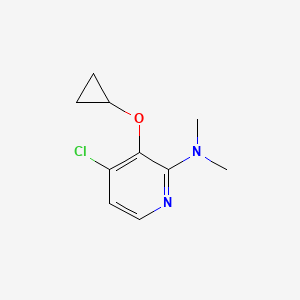
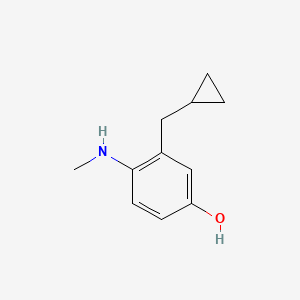
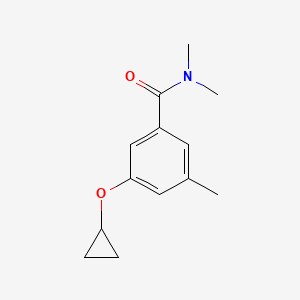

![[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14835116.png)
